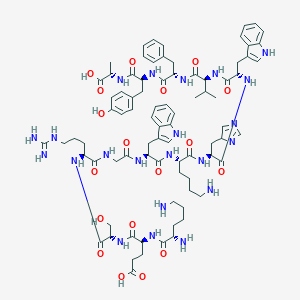

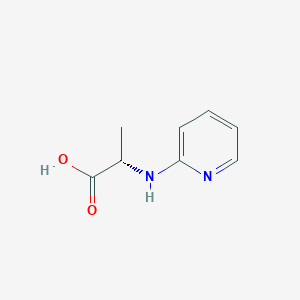

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of appropriate alcohols or amines with acid chloride derivatives at room temperature, leading to various carbamates and related derivatives. For example, the reaction of alcohol with acid chloride at reflux temperature affords transesterified products in good yield. Specific synthesis methods include the condensation reaction of substituted phenols with acid chlorides, and the Ugi reaction followed by a cyclization step to produce cyclic carbamates (S. Ram et al., 1992).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and reactivity. Studies on related molecules have shown the importance of the molecular configuration and substitution pattern on the biological activity and chemical reactivity of carbamates. For instance, the chiral isomers of certain carbamates demonstrate significant differences in biological activity, underscoring the impact of molecular structure on function (C. Temple & G. Rener, 1992).

Chemical Reactions and Properties

Chemical reactions involving benzyl carbamates often include alkylation, acylation, and cyclization processes, with the Mitsunobu reaction being notable for the synthesis of amine derivatives. The reactivity of these compounds can be influenced by the electronic and steric effects of substituents, which affect the acidity of carbamates and their behavior in reactions (I. Koppel et al., 1993).

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

- Carbamate compounds, such as metoclopramide, have been studied extensively for their pharmacological properties, including effects on gastro-intestinal motility, anti-emetic actions, and interactions with the central nervous system. Metoclopramide, for instance, is known for its ability to enhance gastric emptying and reduce vomiting across various clinical settings. This highlights the potential therapeutic applications of carbamate derivatives in treating gastrointestinal disorders and their effects on drug absorption (Pinder et al., 2012).

Synthetic Applications

- Carbamates serve as versatile intermediates in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications. The review on methyl-2-formyl benzoate discusses its role as a precursor in the synthesis of compounds with various pharmacological activities, demonstrating the importance of carbamate structures in drug development (Farooq & Ngaini, 2019).

Environmental and Toxicological Studies

- The review on the toxicologic effects of the carbamate insecticide aldicarb in mammals provides insights into the environmental and health impacts of carbamate pesticides. It discusses the mechanisms of action, metabolism, and potential health risks associated with exposure, highlighting the need for careful management and regulation of carbamate use in agriculture (Risher et al., 1987).

Mechanistic Studies and Biological Interactions

- Studies on the structure-metabolism relationships in the hydrolysis of carbamates offer valuable insights into how the molecular structure influences the metabolic stability of these compounds. This information is crucial for designing carbamate drugs with optimal pharmacokinetic properties (Vacondio et al., 2010).

Mécanisme D'action

Orientations Futures

Carbamates, including Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, are essential for the synthesis of peptides . They are likely to continue playing a crucial role in peptide synthesis and other organic chemistry applications. Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Propriétés

IUPAC Name |

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYPLKICSHBTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate | |

CAS RN |

121505-94-0 |

Source

|

| Record name | N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

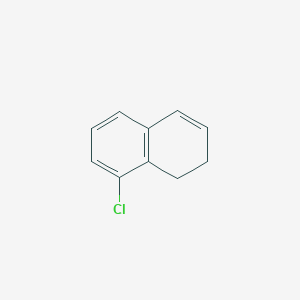

![Benz[f]indan-1-ol](/img/structure/B37803.png)

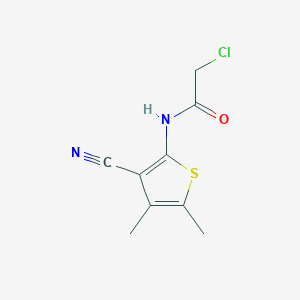

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

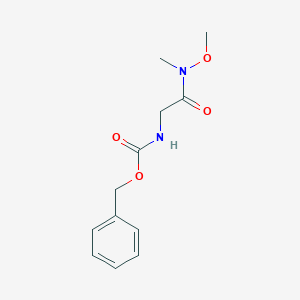

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)